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  • Product: Ac-Glu-Glu-Val-Val-Ala-Cys-pNA

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Mechanistic Profiling of Ac-EEVVAC-pNA Hydrolysis by HCV NS3/4A Serine Protease

Executive Summary The hydrolysis of the chromogenic substrate Ac-EEVVAC-pNA (Acetyl-Glu-Glu-Val-Val-Ala-Cys-p-nitroanilide) serves as the industry-standard biochemical proxy for monitoring Hepatitis C Virus (HCV) NS3/4A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrolysis of the chromogenic substrate Ac-EEVVAC-pNA (Acetyl-Glu-Glu-Val-Val-Ala-Cys-p-nitroanilide) serves as the industry-standard biochemical proxy for monitoring Hepatitis C Virus (HCV) NS3/4A serine protease activity. This guide deconstructs the molecular mechanics of this reaction, providing a robust framework for assay development. Unlike generic protease assays, the NS3/4A system requires strict control over redox conditions and cofactor presence. This whitepaper details the catalytic mechanism, kinetic parameters, and a self-validating experimental protocol designed to minimize false positives in drug discovery campaigns.

Molecular Architecture & Substrate Recognition[1]

The Enzyme: HCV NS3/4A Complex

The HCV NS3 protein is a bifunctional enzyme with an N-terminal serine protease domain.[1][2] However, it is catalytically inert in isolation.

  • Cofactor Dependency: Activity requires the non-covalent binding of the NS4A cofactor (specifically the central hydrophobic peptide). NS4A intercalates into the N-terminal

    
    -strand of NS3, reorganizing the active site and stabilizing the "chymotrypsin-like" fold.
    
  • Surface Chemistry: The protease surface is shallow and solvent-exposed, distinguishing it from deep-pocket proteases like trypsin.

The Substrate: Ac-EEVVAC-pNA

This hexapeptide sequence is not random; it is a precise mimic of the NS5A/NS5B junction in the HCV polyprotein.

PositionResidueFunction in Recognition
Cap Acetyl (Ac)Protects N-terminus; mimics peptide backbone continuity.
P6 Glu (E)Acidic residue critical for distal electrostatic interactions.
P5 Glu (E)Enhances solubility and specificity via surface charge complementarity.
P4 Val (V)Hydrophobic interaction; key determinant for genotype specificity.
P3 Val (V)Structural spacer positioning the scissile bond.
P2 Ala (A)Small side chain allows tight packing near the catalytic triad.
P1 Cys (C)The Specificity Driver. Unlike host proteases (which prefer Arg/Lys or Aromatics), HCV NS3 uniquely prefers Cys/Thr at P1.
Leaving pNAReporter. Para-nitroanilide.[3][4][5][6][7] Colorless when amide-bonded; yellow upon release.

The Catalytic Mechanism

The cleavage of Ac-EEVVAC-pNA follows a classic ping-pong bi-bi mechanism modified for hydrolysis. The catalytic triad (His-57, Asp-81, Ser-139) executes the nucleophilic attack.

Reaction Coordinate
  • Michaelis Complex (

    
    ):  The substrate binds. The P1 Cysteine thiol is positioned near the Ser-139 hydroxyl.
    
  • Acylation: His-57 acts as a general base, deprotonating Ser-139. The alkoxide ion attacks the carbonyl carbon of the Cys-pNA amide bond.

  • Release of pNA: The tetrahedral intermediate collapses. The C-N bond breaks, releasing p-nitroaniline (the yellow product).[6] The enzyme is now acylated (covalently attached to the peptide).

  • Deacylation: A water molecule enters the active site, activated by His-57. It attacks the acyl-enzyme ester linkage, releasing the peptide product (Ac-EEVVAC-OH) and regenerating the free enzyme.

Mechanistic Visualization

NS3_Mechanism Enzyme HCV NS3/4A (Free Enzyme) ES_Complex Michaelis Complex (E·S) Enzyme->ES_Complex + Substrate Substrate Ac-EEVVAC-pNA (Substrate) Substrate->ES_Complex Transition1 Tetrahedral Intermediate 1 ES_Complex->Transition1 Nucleophilic Attack AcylEnzyme Acyl-Enzyme (E-Ac) Transition1->AcylEnzyme Bond Cleavage Product1 p-Nitroaniline (Yellow Signal) Transition1->Product1 Release pNA Product2 Ac-EEVVAC-OH (Acid Product) AcylEnzyme->Product2 Deacylation Product2->Enzyme Regeneration Water H2O Water->AcylEnzyme Hydrolysis

Caption: Catalytic cycle of NS3/4A showing the release of the chromophore (pNA) prior to the release of the peptide moiety.

Kinetic Profiling & Assay Dynamics

To validate the assay, you must establish the kinetic constants under your specific buffer conditions.

Key Parameters[7][10]
  • Detection Wavelength: 405 nm.[3][8]

  • Extinction Coefficient (

    
    ): 
    
    
    
    (buffer dependent). Note: Standard pNA is 8,800, but the peptide-pNA electronic environment often shifts this. Determine experimentally using a pNA standard curve.
  • 
     (Michaelis Constant):  Typically 10 - 100 
    
    
    
    for this substrate.
    • Implication: Run screening assays at

      
       to ensure sensitivity to competitive inhibitors.
      
  • Linearity: The reaction is linear only while

    
     of substrate is consumed.
    
The "Inner Filter" Effect Warning

Since pNA absorbs at 405 nm, colored test compounds (common in small molecule libraries) can interfere.

  • Correction: Always run a "No Enzyme" control for every compound to subtract background absorbance.

Experimental Protocol: 96-Well Plate Format

Scientific Rationale: This protocol includes TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT. DTT is unstable over long incubations and can oxidize, whereas TCEP provides stable reduction to prevent NS3 aggregation via surface cysteines.

Reagents Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 15% Glycerol, 0.05% CHAPS, 2 mM TCEP.

    • Why Glycerol? Stabilizes the chymotrypsin-like fold of NS3.

    • Why CHAPS? Prevents enzyme adsorption to the plastic plate.

  • Enzyme Stock: Recombinant NS3/4A (single-chain or co-expressed). Store at -80°C.

  • Substrate Stock: 10 mM Ac-EEVVAC-pNA in 100% DMSO.

Workflow Diagram

Assay_Workflow Step1 1. Prepare Assay Buffer (Tris, NaCl, Glycerol, CHAPS, TCEP) Step2 2. Enzyme Activation Dilute NS3/4A into Buffer Incubate 10 min @ RT Step1->Step2 Step3 3. Compound Addition Add Test Inhibitors (in DMSO) (Keep DMSO < 5% final) Step2->Step3 Step4 4. Substrate Initiation Add Ac-EEVVAC-pNA (Final Conc = Km) Step3->Step4 Step5 5. Kinetic Read Measure OD405 every 60s for 30 mins Step4->Step5

Caption: Step-by-step workflow for the Ac-EEVVAC-pNA hydrolysis assay ensuring enzyme stability and kinetic linearity.

Detailed Procedure
  • Blanking: Add 100

    
     Assay Buffer to columns 1 and 12 (Blanks).
    
  • Enzyme Mix: Dilute NS3/4A protease to 5 nM (final assay concentration) in Assay Buffer.

  • Incubation: Add 80

    
     Enzyme Mix to wells. Add 10 
    
    
    
    of test compound (or DMSO control). Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.
  • Start Reaction: Add 10

    
     of 10x Substrate solution (pre-diluted in buffer to achieve final concentration equal to 
    
    
    
    ).
  • Measurement: Immediately place in plate reader. Shake for 5 seconds. Read Absorbance at 405 nm in kinetic mode (1 read/min) for 30 minutes.

Data Analysis & Validation

Velocity Calculation

Calculate the initial velocity (


) from the linear portion of the curve (typically minutes 2–10).


  • 
    : Pathlength (approx 0.6 cm for 100 
    
    
    
    in 96-well plate).
Z-Factor (Assay Robustness)

For HTS, the Z-factor must be > 0.5.



  • 
    : Mean and SD of positive control (No Inhibitor).
    
  • 
    : Mean and SD of negative control (No Enzyme or excess Inhibitor like Danoprevir).
    

References

  • BenchChem. (2025).[3][4] A Comparative Guide to the Ac-EEVVAC-pNA Assay for HCV NS3/4A Protease Activity. Retrieved from (Note: Representative link based on search context).

  • Steinkühler, C., et al. (1998). Product inhibition of the hepatitis C virus NS3 protease.[6] Biochemistry, 37(25), 8899-8905.

  • Llinàs-Brunet, M., et al. (1998). Peptide-based inhibitors of the hepatitis C virus serine protease.[7] Bioorganic & Medicinal Chemistry Letters, 8(13), 1713-1718.

  • Shiryaev, S. A., et al. (2012). New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay. PLOS ONE. Retrieved from .

  • Promega Corporation. (n.d.). HCV Protease Assay Protocols. (General reference for buffer composition standards).

Sources

Exploratory

Ac-Glu-Glu-Val-Val-Ala-Cys-pNA molecular weight and structure

This technical guide provides an in-depth analysis of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA (Ac-EEVVAC-pNA), a specialized chromogenic substrate used primarily in the study of the Hepatitis C Virus (HCV) NS3/4A serine protease...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA (Ac-EEVVAC-pNA), a specialized chromogenic substrate used primarily in the study of the Hepatitis C Virus (HCV) NS3/4A serine protease .[1]

Substrate Architecture and Application in HCV Antiviral Discovery[1]

Executive Summary

Ac-Glu-Glu-Val-Val-Ala-Cys-pNA is a synthetic hexapeptide derivative designed to mimic the natural cleavage site between the NS5A and NS5B non-structural proteins of the Hepatitis C Virus polyprotein.[1] It serves as a critical tool in virology and drug discovery, enabling the spectrophotometric quantification of HCV NS3/4A protease activity—a primary target for Direct-Acting Antivirals (DAAs).

Crucial Disambiguation: In this specific nomenclature, pNA refers to


-nitroanilide  (the chromogenic reporter group), not Peptide Nucleic Acid.

Physicochemical Specifications

The following data establishes the baseline identity of the molecule for analytical verification.

PropertySpecification
Full Name Acetyl-L-Glutamyl-L-Glutamyl-L-Valyl-L-Valyl-L-Alanyl-L-Cysteine-

-nitroanilide
Sequence Ac-Glu-Glu-Val-Val-Ala-Cys-pNA (Ac-EEVVAC-pNA)
Molecular Formula

Molecular Weight 810.9 g/mol
CAS Number 389868-12-6
Appearance White to off-white lyophilized powder
Solubility Soluble in organic solvents (DMSO, DMF) at >10 mg/mL; limited solubility in pure water.[2][3]
Detection Absorbance at 405 nm (upon cleavage)
Structural Logic

The molecule is engineered with three distinct functional domains:

  • N-Terminal Cap (Acetyl): Increases stability and mimics the continuous peptide backbone of the native polyprotein.

  • Recognition Sequence (EEVVAC): Matches the P6 through P1 positions of the HCV NS5A/5B junction. The acidic residues (Glu) at P6 and P5 are critical for NS3 protease recognition specificity.

  • C-Terminal Reporter (pNA): Linked via an amide bond to the Cysteine residue. This bond mimics the scissile amide bond of the natural substrate.

Enzymatic Mechanism & Signaling Pathway

The HCV NS3/4A protease is a chymotrypsin-like serine protease. It requires the NS4A cofactor for proper folding and activity.[1] The enzyme recognizes the Ac-EEVVAC motif and hydrolyzes the amide bond between the C-terminal Cysteine and the


-nitroaniline group.
Reaction Kinetics
  • Uncleaved Substrate: Colorless (Absorption max < 300 nm).

  • Cleaved Product: Free

    
    -nitroaniline (yellow), which exhibits a strong absorbance maximum at 400–410 nm  (extinction coefficient 
    
    
    
    ).

G Substrate Ac-EEVVAC-pNA (Substrate) Complex Michaelis Complex [ES] Substrate->Complex Binding (Km) Enzyme HCV NS3/4A Protease Complex Enzyme->Complex Complex->Enzyme Recycling Peptide Ac-EEVVAC-OH (Acid Product) Complex->Peptide Hydrolysis (kcat) Reporter p-Nitroaniline (Chromophore) Complex->Reporter Release Signal Absorbance @ 405nm (Yellow Color) Reporter->Signal Quantification

Figure 1: Proteolytic cleavage pathway of Ac-EEVVAC-pNA by HCV NS3/4A protease.[1][2][3][4]

Experimental Protocol: HCV NS3/4A Protease Assay

Objective: To determine the inhibitory potency (


) of a candidate drug using Ac-EEVVAC-pNA.
Reagents Preparation[7]
  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 15% Glycerol, 0.1% CHAPS.

    • Critical: Add 10 mM DTT (Dithiothreitol) fresh immediately before use. The NS3 protease and the Cysteine residue in the substrate are sensitive to oxidation.

  • Substrate Stock: Dissolve Ac-EEVVAC-pNA in 100% DMSO to a concentration of 20 mM. Store aliquots at -20°C.

  • Enzyme: Recombinant HCV NS3/4A protease (typically 1–10 nM final concentration).

Step-by-Step Workflow
  • Inhibitor Incubation:

    • In a 96-well or 384-well clear microplate, mix 80 µL of Assay Buffer (containing enzyme) with 10 µL of the test compound (dissolved in DMSO/Buffer).

    • Incubate for 15–30 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10 µL of Ac-EEVVAC-pNA substrate (diluted in Assay Buffer to 2–5x

      
      , typically 100–500 µM final conc).
      
  • Measurement:

    • Immediately place in a plate reader pre-set to 30°C.

    • Mode: Kinetic (Continuous).

    • Wavelength: 405 nm.[5]

    • Duration: Read every 30–60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the slope (Velocity,

      
      ) of the linear portion of the curve.
      
    • Normalize against the "No Inhibitor" control (100% Activity) and "No Enzyme" blank (0% Activity).

Validation Criteria (Self-Check)
  • Linearity: The progress curve must be linear (

    
    ) for the measurement window. If the curve plateaus early, reduce enzyme concentration.
    
  • Z-Factor: For high-throughput screening, ensure

    
    .
    
  • Blank Signal: The substrate alone in buffer should show negligible auto-hydrolysis over the assay time.

Scientific Commentary & Troubleshooting

Why this specific sequence?

The HCV polyprotein is processed by two proteases.[1] The host signal peptidase cleaves the structural region, while the viral NS3/4A cleaves the non-structural region.

  • Specificity: NS3/4A has a strict requirement for Cysteine (or Threonine) at the P1 position and Serine (or Alanine) at P1'.[6]

  • Acidic Preference: The presence of Glutamic Acid (Glu) at P6 and P5 is a unique signature of the NS5A/5B junction, distinguishing it from other serine proteases like chymotrypsin or elastase. This makes Ac-EEVVAC-pNA highly selective for HCV NS3, reducing false positives from contaminating proteases.

Common Pitfalls
  • DTT Oxidation: If the signal is weak, check the DTT. The catalytic triad of NS3 requires a reducing environment. Without DTT, the enzyme activity drops significantly.

  • Solubility Issues: The hydrophobic Val-Val-Ala core can cause precipitation in aqueous buffers if the DMSO concentration is too low (< 2%) or if the stock is old. Always vortex the stock vigorously before dilution.

  • Inner Filter Effect: At very high substrate concentrations (>1 mM), the yellow color of the product or the substrate itself might absorb light non-linearly. Ensure the final OD does not exceed the linear range of the plate reader (typically OD 2.0).

References

  • Grakoui, A., et al. (1993).[4] "A second hepatitis C virus-encoded proteinase." Proceedings of the National Academy of Sciences, 90(22), 10583-10587.

  • Steinkühler, C., et al. (1998). "Product inhibition of the hepatitis C virus NS3 protease."[7] Biochemistry, 37(25), 8899-8905.

  • ChemicalBook. (2025). "Ac-Glu-Glu-Val-Val-Ala-Cys-pNA Product Specifications."

  • Guidechem. (2025). "Molecular Structure and Properties of CAS 389868-12-6."

  • Shiryaev, S. A., et al. (2012). "New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay." PLOS ONE.

Sources

Foundational

Technical Deep Dive: Chromogenic vs. Fluorogenic Substrates in HCV NS3/4A Protease Profiling

This guide provides a technical deep dive into the comparative utility of Ac-EEVVAC-pNA (chromogenic) and fluorogenic substrates (e.g., Ac-EEVVAC-AMC or FRET depsipeptides) for profiling the Hepatitis C Virus (HCV) NS3/4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep dive into the comparative utility of Ac-EEVVAC-pNA (chromogenic) and fluorogenic substrates (e.g., Ac-EEVVAC-AMC or FRET depsipeptides) for profiling the Hepatitis C Virus (HCV) NS3/4A protease.[1]

Executive Summary

The HCV NS3/4A serine protease is a primary target for direct-acting antivirals (DAAs).[1] Effective drug discovery requires robust assay platforms to measure proteolytic activity and inhibition kinetics.[1] Two primary substrate classes dominate this landscape:

  • Chromogenic Substrates (e.g., Ac-EEVVAC-pNA): Utilize para-nitroaniline (pNA) as a leaving group.[1] They offer cost-efficiency and simplicity but suffer from lower sensitivity.[1]

  • Fluorogenic Substrates (e.g., Ac-EEVVAC-AMC, FRET peptides): Utilize fluorophores like 7-amino-4-methylcoumarin (AMC) or resonance energy transfer pairs.[1] They provide high sensitivity and are amenable to high-throughput screening (HTS) but require careful handling of optical interference.[1]

This guide analyzes the mechanistic, kinetic, and operational differences between these modalities to inform experimental design.

Part 1: The Biological Target & Substrate Logic

The HCV NS3/4A Protease Architecture

The NS3/4A protease is a heterodimer consisting of the N-terminal catalytic domain of the NS3 protein and the NS4A cofactor peptide.[2][3]

  • Active Site: A chymotrypsin-like serine protease triad (His-57, Asp-81, Ser-139).[1]

  • Structural Constraint: Unlike typical serine proteases, NS3/4A possesses a shallow, solvent-exposed substrate-binding groove.[1][3] This necessitates long peptide substrates (P6 to P4') to establish sufficient binding affinity.[1]

  • Specificity: It exhibits a strong preference for Cysteine (Cys) at the P1 position and Serine (Ser) or Alanine (Ala) at the P1' position.[1]

The "EEVVAC" Sequence

The peptide sequence Glu-Glu-Val-Val-Ala-Cys (EEVVAC) is a synthetic mimic derived from the NS5A-NS5B cleavage junction of the HCV polyprotein.[1]

  • P6-P1 Residues: Ac-Glu(P6)-Glu(P5)-Val(P4)-Val(P3)-Ala(P2)-Cys(P1).[1]

  • Cleavage Site: The enzyme cleaves the bond immediately following the P1 Cys residue. In synthetic substrates, the P1' residue is replaced by the reporter group (pNA or AMC).[1]

Part 2: Ac-EEVVAC-pNA (Chromogenic) Profile[1][4]

Mechanism of Action

Ac-EEVVAC-pNA is a colorimetric substrate.[1][4][5][6][7] The para-nitroaniline (pNA) group is attached to the C-terminus of the cysteine via an amide bond.[1]

  • Binding: The EEVVAC peptide occupies the S6-S1 subsites of the protease.

  • Catalysis: The catalytic Ser-139 attacks the carbonyl carbon of the Cys-pNA bond.

  • Release: Hydrolysis releases free p-nitroaniline.[1]

  • Detection: Free pNA absorbs strongly at 405 nm (yellow color), whereas the intact substrate has negligible absorbance at this wavelength.[1]

Technical Characteristics
  • Detection Mode: Absorbance (OD @ 405 nm).[1]

  • Sensitivity: Moderate. The extinction coefficient of pNA (

    
    ) limits the lower limit of detection (LLOD) to the micromolar (
    
    
    
    ) range.[1]
  • Linearity: Follows Beer-Lambert law; linear up to OD ~2.0 depending on the pathlength.[1]

  • Advantages:

    • Interference Robustness: Less susceptible to "inner filter effects" than fluorescence.[1]

    • Cost: Significantly cheaper synthesis and instrumentation (standard plate reader).[1]

    • Direct Stoichiometry: Molar extinction coefficient allows direct calculation of product concentration without a standard curve (though one is recommended).[1]

Part 3: Fluorogenic Substrates (AMC & FRET) Profile

Mechanism of Action (AMC Example)

Ac-EEVVAC-AMC replaces pNA with 7-amino-4-methylcoumarin (AMC).[1]

  • Catalysis: Hydrolysis of the Cys-AMC amide bond releases free AMC.[1]

  • Detection: Intact substrate is weakly fluorescent.[1] Free AMC is highly fluorescent.[1]

    • Excitation:

      
      [1][8]
      
    • Emission:

      
       (Blue fluorescence)[1]
      
Mechanism of Action (FRET Depsipeptides)

More complex substrates (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-psi-[COO]-Ala-Ser-Lys(DABCYL)-NH2) use internal quenching.[1]

  • State A (Intact): The fluorophore (EDANS) is quenched by the acceptor (DABCYL) due to proximity.[1]

  • State B (Cleaved): Proteolysis separates the pair, restoring fluorescence.[1]

  • Note: Depsipeptides (ester bond) are often used to boost

    
     for HCV NS3, as the enzyme cleaves esters faster than amides.[1]
    
Technical Characteristics
  • Sensitivity: High.[1] Capable of detecting product in the nanomolar (

    
    ) range.
    
  • Dynamic Range: Wider than absorbance, often spanning 3-4 logs.[1]

  • Advantages:

    • Enzyme Economy: Requires significantly less enzyme (10-100x less) than pNA assays.[1]

    • HTS Suitability: High signal-to-noise ratio is ideal for screening large libraries.[1]

  • Limitations:

    • Quenching: Test compounds in drug discovery libraries may quench fluorescence (false positives).[1]

    • Autofluorescence: Some compounds fluoresce at 460 nm (false negatives/positives).[1]

Part 4: Comparative Technical Analysis

The following table summarizes the critical operational differences for assay development.

FeatureAc-EEVVAC-pNA (Chromogenic)Ac-EEVVAC-AMC (Fluorogenic)
Readout Absorbance (

)
Fluorescence (

)
Sensitivity (LLOD) Low (

product)
High (

product)
Enzyme Conc.[1] Required High (

)
Low (

)
Substrate

(Approx)
Higher (typically

range)
Lower (often leads to tighter binding)
Signal Artifacts Colored compounds (Red/Yellow)Quenchers, Autofluorescent compounds
Throughput Low to MediumHigh (HTS standard)
Buffer Compatibility High (DTT/TCEP compatible)High (DTT/TCEP compatible)
Primary Use Case Detailed mechanistic studies,

determination, high-conc enzyme QC.[1]
HTS, inhibitor screening, low-volume assays.[1]
Visualizing the Mechanism

The following diagram illustrates the parallel cleavage pathways and detection logic.

G Substrate_pNA Ac-EEVVAC-pNA (Non-absorbing at 405nm) NS3_Protease HCV NS3/4A Protease Substrate_pNA->NS3_Protease Bind Substrate_AMC Ac-EEVVAC-AMC (Quenched/Low Fluorescence) Substrate_AMC->NS3_Protease Bind Product_Peptide Ac-EEVVAC-OH NS3_Protease->Product_Peptide Cleavage pNA p-Nitroaniline (pNA) Yellow Color NS3_Protease->pNA Release AMC 7-Amino-4-methylcoumarin Blue Fluorescence NS3_Protease->AMC Release Detector_Abs Spectrophotometer OD @ 405 nm pNA->Detector_Abs Quantify Detector_Fluo Fluorometer Ex 380 / Em 460 AMC->Detector_Fluo Quantify

Caption: Mechanistic divergence of chromogenic vs. fluorogenic substrate processing by HCV NS3/4A.

Part 5: Experimental Protocols

General Assay Buffer (Standardized)

Both assays require a reducing environment to maintain the stability of the NS3/4A complex.[1]

  • Base: 50 mM Tris-HCl, pH 7.5

  • Salt: 150 mM NaCl

  • Detergent: 0.05% CHAPS or Triton X-100 (Prevents aggregation)[1]

  • Reducing Agent: 5 mM DTT or 2 mM TCEP (Freshly added)

  • Cofactor: 10-50% Glycerol (Optional, stabilizes enzyme)[1]

Protocol A: Chromogenic Assay (Ac-EEVVAC-pNA)

Best for: Kinetic characterization (


, 

) where enzyme consumption is not a limiting factor.[1]
  • Preparation:

    • Prepare 2X Enzyme Solution in Assay Buffer (

      
       final concentration).[1]
      
    • Prepare 2X Substrate Solution (Ac-EEVVAC-pNA) in Assay Buffer.[1] (Stock dissolved in DMSO; final DMSO < 5%).

  • Blanking:

    • Set up a "Substrate Blank" (Buffer + Substrate) to account for spontaneous hydrolysis.[1]

  • Reaction:

    • Add

      
       of 2X Enzyme to a 96-well clear-bottom plate.
      
    • Initiate by adding

      
       of 2X Substrate.[1]
      
  • Monitoring:

    • Immediately read Absorbance at 405 nm in kinetic mode (read every 30-60 seconds for 20-60 minutes) at 25°C or 30°C.

  • Analysis:

    • Calculate slope (

      
      ) of the linear portion.[1]
      
    • Convert to velocity (

      
      ) using the pNA extinction coefficient (
      
      
      
      , adjusted for pathlength).[1]
Protocol B: Fluorogenic Assay (Ac-EEVVAC-AMC)

Best for: Inhibitor screening (


) and high-throughput applications.[1]
  • Preparation:

    • Prepare 2X Enzyme Solution (

      
       final concentration).[1]
      
    • Prepare 2X Substrate Solution (

      
       final).
      
  • Calibration (Crucial):

    • Generate an AMC standard curve (0 to

      
      ) in the same buffer to convert RFU to concentration.[1]
      
  • Reaction:

    • Add

      
       of 2X Enzyme to a 96-well or 384-well black plate.
      
    • (Optional) Incubate with inhibitor for 10-15 min.[1]

    • Initiate with

      
       of 2X Substrate.[1]
      
  • Monitoring:

    • Read Fluorescence (

      
      ) every 1-2 minutes for 30-60 minutes.
      
  • Analysis:

    • Calculate slope (

      
      ).[1]
      
    • Convert to velocity using the AMC standard curve slope.[1]

Part 6: Decision Matrix & Workflow

Use this logic flow to select the appropriate substrate for your specific research phase.

DecisionTree Start Select Assay Goal Q1 Is Enzyme Supply Limited? Start->Q1 Q2 Screening Large Library? Q1->Q2 No AMC Use Ac-EEVVAC-AMC (Fluorogenic) Q1->AMC Yes (<1 mg) Q3 Need Absolute Kinetics? Q2->Q3 No Q2->AMC Yes (>100 cmpds) PNA Use Ac-EEVVAC-pNA (Chromogenic) Q3->PNA Yes (Simplifies Stoichiometry) Q3->AMC No (Need Sensitivity)

Caption: Decision matrix for selecting between Ac-EEVVAC-pNA and fluorogenic substrates.

References

  • Hölzel Diagnostika / MedChemExpress. Ac-EEVVAC-pNA Product Datasheet.[1] Describes the sequence origin from the NS5A-NS5B junction and application in continuous spectrophotometric assays.

  • Sigma-Aldrich. Hepatitis C Virus NS3 Protease Substrate, Fluorogenic (Ac-EEVVAC-AMC).[1] Details the fluorogenic counterpart and excitation/emission parameters. [1]

  • Shiryaev, S. A., et al. (2012). "New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay."[1] PLOS ONE. Provides in-depth analysis of substrate specificity, including the preference for Cys/Ser at P1/P1'.[1][2]

  • Lamarre, D., et al. (2003). "An NS3 protease inhibitor with antiviral effects in humans."[1] Nature.[1] Establishes the clinical relevance of NS3 protease inhibition and the use of kinetic assays in drug development. [1]

  • Echelon Biosciences. HCV NS3 Protease Substrate, Fluorogenic.[1][8][9] Technical specifications for AMC-based screening.[1][8]

Sources

Exploratory

Technical Deep Dive: Comparative Protease Profiling

Ac-EEVVAC-pNA (HCV NS3/4A) vs. Ac-DED-pNA (Caspase-3) Part 1: Executive Summary & Mechanistic Rationale In the development of direct-acting antivirals (DAAs), specifically those targeting the Hepatitis C Virus (HCV), the...

Author: BenchChem Technical Support Team. Date: February 2026

Ac-EEVVAC-pNA (HCV NS3/4A) vs. Ac-DED-pNA (Caspase-3)

Part 1: Executive Summary & Mechanistic Rationale

In the development of direct-acting antivirals (DAAs), specifically those targeting the Hepatitis C Virus (HCV), the "Holy Grail" is high potency against the viral target with zero off-target liability against host enzymes.

This guide details the technical workflow for profiling protease activity using two distinct chromogenic substrates:

  • Ac-EEVVAC-pNA: A specific substrate for the HCV NS3/4A Serine Protease , mimicking the NS5A/NS5B viral polyprotein junction.

  • Ac-DED-pNA: A substrate for Caspase-3 (Host Cysteine Protease) , representing the executioner phase of cellular apoptosis.

The Core Challenge: While both assays utilize the same reporter group (para-nitroaniline, pNA) and detection wavelength (405 nm), the enzymes belong to distinct catalytic classes (Serine vs. Cysteine proteases). A rigorous profiling campaign must account for divergent buffer requirements, redox sensitivities, and kinetic behaviors to yield valid selectivity ratios.

Part 2: Substrate Biochemistry & Specificity

To interpret the data, one must understand the molecular recognition events occurring in the well.

1. Ac-EEVVAC-pNA (The Viral Target)
  • Enzyme: HCV NS3/4A (Serine Protease).

  • Sequence Logic: Derived from the trans-cleavage site between non-structural proteins 5A and 5B (NS5A/NS5B).

    • P6-P1 Sequence: Glu-Glu-Val-Val-Ala-Cys.

    • Cleavage Site: The amide bond between Cysteine (P1) and the pNA reporter.

    • Mechanism: The NS3 catalytic triad (His-57, Asp-81, Ser-139) executes a nucleophilic attack on the carbonyl carbon of the P1 residue.

  • Application: Monitoring viral replication inhibition.

2. Ac-DED-pNA (The Host Liability)
  • Enzyme: Caspase-3 (Cysteine Aspartyl Protease).

  • Sequence Logic: A truncated variant of the canonical DEVD motif.

    • P3-P1 Sequence: Asp-Glu-Asp.

    • Cleavage Site: C-terminal to the P1 Aspartate.

    • Mechanism: The Caspase catalytic dyad (Cys-163, His-121) requires the P1 Aspartate for recognition.

  • Application: Toxicity screening. Inhibition of Caspase-3 is rarely a safety concern, but activation (or lack of inhibition when testing anti-apoptotic drugs) is critical. In antiviral design, we ensure our HCV inhibitor does not cross-react with host caspases.

Part 3: Visualization of Assay Logic

The following diagram illustrates the parallel workflow required to screen a compound against both targets, highlighting the divergence in buffer chemistry.

ProteaseProfiling cluster_Viral Viral Assay (HCV NS3/4A) cluster_Host Host Assay (Caspase-3) Compound Test Compound (e.g., HCV Inhibitor) Enzyme_V NS3/4A Complex Compound->Enzyme_V Incubation Enzyme_H Caspase-3 Compound->Enzyme_H Incubation Buffer_V Assay Buffer A (High Glycerol, CHAPS) Buffer_V->Enzyme_V Substrate_V Ac-EEVVAC-pNA Readout_V Absorbance 405 nm Substrate_V->Readout_V Release pNA Enzyme_V->Substrate_V Hydrolysis Buffer_H Assay Buffer B (HEPES, DTT) Buffer_H->Enzyme_H Substrate_H Ac-DED-pNA Readout_H Absorbance 405 nm Substrate_H->Readout_H Release pNA Enzyme_H->Substrate_H Hydrolysis

Figure 1: Parallel Assay Architecture. Note the distinct buffer requirements (Glycerol/CHAPS for NS3/4A vs. DTT for Caspase) despite the identical readout modality.

Part 4: Detailed Experimental Protocols

These protocols are designed for a 96-well microplate format.

4.1. Buffer Preparation (Critical Step)

Buffer A: HCV NS3/4A Optimization

  • Role: Stabilizes the NS3/4A complex and prevents aggregation.

  • Composition: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% CHAPS, 15% Glycerol, 5 mM DTT.

  • Note: The glycerol is non-negotiable for NS3 stability.

Buffer B: Caspase-3 Optimization

  • Role: Maintains the active site Cysteine in a reduced state.

  • Composition: 20 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 10% Sucrose.

  • Note: Fresh DTT must be added immediately prior to the assay.

4.2. Substrate Preparation

Both substrates are hydrophobic.

  • Dissolve Ac-EEVVAC-pNA and Ac-DED-pNA in 100% DMSO to create a 10 mM Stock Solution .

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute to 2x final concentration in the respective Assay Buffer immediately before use.

4.3. Kinetic Assay Workflow
StepActionVolume (µL)Notes
1 Compound Addition 10 µLAdd test compound (in 10% DMSO) to wells. Include Vehicle Control (DMSO only).
2 Enzyme Addition 40 µLAdd NS3/4A (Buffer A) or Caspase-3 (Buffer B) to respective wells.
3 Pre-Incubation N/AIncubate for 15 min at 25°C to allow compound-enzyme equilibrium.
4 Substrate Initiation 50 µLAdd Ac-EEVVAC-pNA (to NS3 wells) or Ac-DED-pNA (to Caspase wells). Final conc: ~100 µM.
5 Detection N/AMeasure Absorbance at 405 nm immediately (Kinetic Mode).
6 Duration N/ARead every 60 seconds for 30-60 minutes.
Part 5: Data Analysis & Selectivity Calculation
5.1. Determining Initial Velocity (

)

Do not use endpoint readings for inhibition constants (


 or 

), as substrate depletion can skew results.
  • Plot OD405 (Y-axis) vs. Time (X-axis).

  • Select the linear portion of the curve (usually 0–15 min).

  • Calculate the slope (

    
    ). This is 
    
    
    
    .
5.2. Calculating % Activity


5.3. The Selectivity Ratio

To validate a lead candidate, calculate the Selectivity Index (SI):



  • Target:

    
     (The drug is 100x more potent against the virus than the host).
    
  • Risk:

    
     indicates a high risk of off-target toxicity.
    
Part 6: Troubleshooting & Validation
IssueProbable CauseCorrective Action
Non-Linear Kinetics Substrate depletion or Enzyme instabilityReduce Enzyme concentration; Ensure Glycerol is present for NS3/4A.
High Background (Blank) Spontaneous hydrolysis of pNACheck pH (must be < 8.0); Use fresh substrate stock.
No Activity (NS3/4A) Lack of cofactor or oxidationEnsure NS4A peptide is co-expressed or added; Add fresh DTT.
No Activity (Caspase) Oxidation of active site CysCritical: DTT is mandatory. Add 10 mM fresh DTT to buffer.
References
  • Morikawa, K., et al. (2011). "Hepatitis C virus NS3-NS4A protease: Structure, function and inhibitors." Journal of Viral Hepatitis.

  • Stennicke, H. R., & Salvesen, G. S. (1997). "Biochemical characteristics of caspases-3, -6, -7, and -8." Journal of Biological Chemistry.

  • Tomei, L., et al. (1993). "NS3 is a serine protease required for processing of hepatitis C virus polyprotein." Journal of Virology.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

Protocols & Analytical Methods

Method

Calculation of Km and Vmax for Ac-EEVVAC-pNA hydrolysis

Application Note: Kinetic Characterization ( , ) of HCV NS3/4A Protease using Ac-EEVVAC-pNA Executive Summary This application note details the protocol for determining the Michaelis-Menten kinetic parameters ( and ) for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization (


, 

) of HCV NS3/4A Protease using Ac-EEVVAC-pNA

Executive Summary

This application note details the protocol for determining the Michaelis-Menten kinetic parameters (


 and 

) for the hydrolysis of the chromogenic substrate Ac-EEVVAC-pNA by the Hepatitis C Virus (HCV) NS3/4A protease . The peptide sequence Ac-EEVVAC (Acetyl-Glu-Glu-Val-Val-Ala-Cys) mimics the NS5A/NS5B cleavage junction of the HCV polyprotein, a critical site for viral maturation.

This guide is designed for researchers in antiviral drug discovery, providing a self-validating workflow that accounts for the specific solubility and stability challenges associated with hydrophobic peptide-pNA substrates.

Principle of Assay

The HCV NS3/4A protease is a serine protease essential for viral replication.[1][2] The assay relies on the specific hydrolysis of the amide bond between the C-terminal Cysteine residue of the substrate and the p-nitroanilide (pNA) moiety.

Reaction Mechanism:



  • Substrate: Colorless / Faint Yellow.

  • Product (pNA): Yellow chromophore.

  • Detection: Absorbance at 405 nm (extinction coefficient

    
    , dependent on pH/buffer).
    

By monitoring the increase in Absorbance (


) over time, the initial velocity (

) of the reaction is calculated. Varying the substrate concentration ([S]) allows for the determination of

(substrate affinity) and

(maximum catalytic rate).

Materials & Reagents

Biologicals[2][3][4]
  • Enzyme: Recombinant HCV NS3/4A Protease (Genotype 1b is commonly used).

    • Note: Full-length NS3 requires the NS4A cofactor for optimal activity. Ensure your preparation includes NS4A (either as a fusion protein or added peptide cofactor).

  • Substrate: Ac-EEVVAC-pNA (MW

    
     765.8  g/mol ).
    
    • Storage: -20°C, desiccated. Light sensitive.

Buffers
  • Assay Buffer (1X):

    • 50 mM Tris-HCl, pH 7.5

    • 150 mM NaCl

    • 0.5 mM EDTA (prevents metalloprotease contamination)

    • 1 mM TCEP (Tris(2-carboxyethyl)phosphine) or 2 mM DTT.

      • Expert Insight: TCEP is preferred over DTT for long-term assays as it is more stable and less likely to interfere with pNA absorbance at high concentrations.

    • 0.1% CHAPS or 0.05% Tween-20 (prevents enzyme aggregation/adsorption).

    • 10% Glycerol (stabilizes the protease).

Equipment
  • Microplate Reader (capable of kinetic mode reading at 405 nm).

  • 96-well Clear Flat-Bottom Microplates (Costar or Nunc).

Experimental Protocol

Substrate Preparation (Critical Step)

The Ac-EEVVAC sequence is hydrophobic. Improper solubilization leads to precipitation and erratic kinetic data.

  • Stock Solution (10 - 20 mM): Dissolve Ac-EEVVAC-pNA in 100% DMSO . Vortex vigorously until fully dissolved.

    • Calculation: For 5 mg substrate (MW 765.8), add 653

      
       DMSO to make a 10 mM stock.
      
  • Working Solutions: Dilute the stock into Assay Buffer immediately before use. Keep final DMSO concentration in the assay

    
     (ideally 
    
    
    
    ) to avoid enzyme inhibition.
p-Nitroaniline (pNA) Standard Curve

Why this is mandatory: Relying on a theoretical extinction coefficient (


) introduces errors due to pathlength variations in microplates and buffer effects.
  • Prepare a 1 mM pNA stock in Assay Buffer (with same % DMSO as samples).

  • Perform serial dilutions (0, 10, 20, 40, 60, 80, 100

    
    ).
    
  • Measure

    
    .[3]
    
  • Plot

    
     vs. Concentration (
    
    
    
    ). Calculate the slope (
    
    
    ). This is your conversion factor.
Enzyme Optimization (Linearity Check)

Before determining


, you must find an enzyme concentration where the reaction is linear.
  • Fix [Substrate] at saturation (e.g., 100

    
    , based on literature 
    
    
    
    ).
  • Titrate Enzyme (e.g., 0.5 nM to 50 nM).

  • Measure kinetics for 30 minutes.

  • Selection Criteria: Choose the lowest enzyme concentration that yields a signal

    
     over 20 minutes with 
    
    
    
    (linear slope).
Kinetic Determination ( )

Workflow Diagram:

KineticAssay Figure 1: Kinetic Assay Workflow for Ac-EEVVAC-pNA Hydrolysis Stock Substrate Stock (10 mM in DMSO) Dilution Serial Dilution (2x Conc in Buffer) Stock->Dilution Dilute Plate 96-Well Plate (50 µL Substrate + 50 µL Enzyme) Dilution->Plate Add 50 µL Reader Kinetic Read (405 nm, every 60s for 30 min) Plate->Reader Incubate 37°C Data Calculate Initial Velocity (v0) Slope of OD vs Time Reader->Data Raw Data Fit Non-Linear Regression Michaelis-Menten Data->Fit v0 vs [S]

Step-by-Step:

  • Substrate Dilution Series: Prepare 2X concentrations of Ac-EEVVAC-pNA in Assay Buffer.

    • Suggested Range: 0, 2, 5, 10, 20, 40, 80, 120, 160

      
       (Targeting 
      
      
      
      to
      
      
      ).
  • Plate Setup:

    • Add 50

      
       of 2X Substrate to wells.
      
    • Incubate plate at 37°C for 5 minutes (Temperature equilibration).

  • Reaction Initiation:

    • Add 50

      
       of 2X Enzyme Solution (optimized conc) to start the reaction.
      
    • Control: Buffer + Substrate (No Enzyme) to measure spontaneous hydrolysis.

  • Measurement:

    • Immediately read

      
       in kinetic mode (every 30-60 seconds) for 30-45 minutes.
      
    • Shake plate for 3 seconds before the first read.

Data Analysis & Calculation

Determine Initial Velocity ( )

For each substrate concentration:

  • Plot

    
     vs. Time (min).
    
  • Select the linear portion of the curve (usually the first 5-15 minutes, ensuring

    
     substrate depletion).
    
  • Calculate the slope (

    
    ).
    
  • Convert slope to velocity (

    
    ) using the standard curve slope:
    
    
    
    
Michaelis-Menten Fitting

Plot


 (y-axis) vs. Substrate Concentration 

(x-axis). Fit the data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism, Origin, or SigmaPlot):


  • 
    :  Maximum velocity of the enzyme at saturation.
    
  • 
    :  Substrate concentration at 
    
    
    
    . Indicates affinity (lower
    
    
    = higher affinity).
  • 
     (Turnover Number): 
    
    
    
    
    Ensure
    
    
    is in molar units.
Lineweaver-Burk Plot (Diagnostic)

Use the double-reciprocal plot (


 vs 

) primarily for visual inspection of inhibition patterns or data quality, but rely on non-linear regression for parameter calculation to avoid weighting errors.

Troubleshooting & Validation Matrix

ObservationProbable CauseCorrective Action
Non-linear initial rate Substrate depletion > 10%Decrease enzyme concentration or shorten measurement window.
High Background (No Enzyme) Spontaneous hydrolysisCheck pH (keep < 8.0). Substrate stock degraded (make fresh).
Precipitation in wells Hydrophobic substrateIncrease DMSO (max 5%) or add 0.1% CHAPS. Verify stock solubility.
Low Signal Low Enzyme ActivityAdd NS4A cofactor. Verify TCEP/DTT freshness (NS3 requires reduction).
Variable Replicates Pipetting error / BubblesUse reverse pipetting for viscous glycerol buffers. Centrifuge plate briefly.

References

  • MedChemExpress. Ac-EEVVAC-pNA Product Datasheet & Biological Activity. Retrieved from .

  • BenchChem. Specificity of Ac-EEVVAC-pNA as a Chromogenic Substrate for HCV NS3 Protease. Retrieved from .

  • Gallinari, P., et al. (1998).Multiple enzymatic activities associated with recombinant NS3 protein of Hepatitis C Virus. Journal of Virology. (Standard reference for NS3/4A kinetic protocols).
  • Thermo Fisher Scientific. Extinction Coefficients and Absorbance Calculations. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA in aqueous buffers

A Guide to Improving Solubility in Aqueous Buffers Welcome to the technical support center for the chromogenic substrate Ac-Glu-Glu-Val-Val-Ala-Cys-pNA. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Solubility in Aqueous Buffers

Welcome to the technical support center for the chromogenic substrate Ac-Glu-Glu-Val-Val-Ala-Cys-pNA. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this peptide. As Senior Application Scientists, we've compiled our field-proven insights to help you navigate these issues effectively.

The Challenge: Understanding the Peptide's Nature

The peptide Ac-Glu-Glu-Val-Val-Ala-Cys-pNA presents a unique solubility challenge due to its amphipathic nature. While the two glutamic acid (Glu) residues provide hydrophilicity, the core sequence of valine (Val) and alanine (Ala), along with the C-terminal p-nitroanilide (pNA) group, introduces significant hydrophobicity.[1][2][3] The N-terminal acetylation removes the positive charge, which can also impact solubility.[4] Furthermore, the presence of a free cysteine (Cys) residue necessitates special handling to prevent oxidation and disulfide bond formation, which can lead to aggregation and precipitation, especially at a pH above 7.[1][5]

This guide provides a systematic approach to successfully solubilizing this peptide for your experiments.

Troubleshooting Guide: A Step-by-Step Approach

We've structured this troubleshooting guide in a question-and-answer format to address common issues encountered in the lab. Follow the logical flow from simple to more advanced techniques.

Q1: I've added my aqueous buffer directly to the lyophilized peptide, and it's not dissolving. What should I do first?

Answer: Direct reconstitution in aqueous buffer is often unsuccessful for peptides with significant hydrophobic character.[3][6] The hydrophobic regions of the peptide can aggregate when exposed to a purely aqueous environment.

Causality: The peptide's structure includes a hydrophobic core (Val-Val-Ala) and a hydrophobic pNA group, which resist interaction with water. This leads to the formation of insoluble aggregates.

Recommendation: Do not discard the sample. Your first step should be to attempt solubilization using a minimal amount of an organic co-solvent. This is a standard and highly effective technique for hydrophobic peptides.[2][7]

Q2: Which organic co-solvent should I choose, and how do I use it?

Answer: The choice of co-solvent is critical, especially due to the presence of a cysteine residue in your peptide.

Expertise & Experience: While Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides, it can oxidize the thiol group of cysteine.[8] Therefore, for Ac-Glu-Glu-Val-Val-Ala-Cys-pNA, we strongly recommend using Dimethylformamide (DMF) .[5][7]

Protocol Insight: The goal is to create a concentrated stock solution in the organic solvent, which can then be diluted into your final aqueous buffer. The organic solvent disrupts the hydrophobic interactions between peptide molecules, allowing them to be solvated.

Step-by-Step Protocol:

  • Add a small volume of pure DMF directly to the lyophilized peptide.

  • Gently vortex or sonicate the vial for a few minutes to aid dissolution.[1][9]

  • Once the peptide is fully dissolved in DMF, you can slowly add this concentrated stock solution dropwise into your stirred aqueous buffer to reach the desired final concentration.[8] This gradual dilution is crucial to prevent the peptide from precipitating out of the solution.

Q3: I've tried using DMF, but the peptide still precipitates when I dilute it into my aqueous buffer. What's the next step?

Answer: This indicates that the final concentration of the peptide in your aqueous buffer may be too high for its intrinsic solubility, or the buffer conditions are not optimal.

Causality: The peptide's solubility has a limit even with a co-solvent. The pH of your buffer can also play a significant role. Peptides are least soluble at their isoelectric point (pI) and more soluble at pH values further away from the pI.[9][10]

Troubleshooting Steps:

  • Adjust the pH: Your peptide has two glutamic acid residues, making it acidic. Therefore, increasing the pH of your aqueous buffer to slightly basic (e.g., pH 7.5-8.5) can increase the negative charge on the peptide and improve solubility. However, be cautious with high pH due to the cysteine residue. To mitigate cysteine oxidation at basic pH, ensure your buffers are freshly prepared and degassed.[1]

  • Lower the Final Concentration: Try preparing a more dilute final solution. It's always best to determine the maximum solubility of the peptide in your specific buffer system.

  • Consider Acetonitrile (ACN): If DMF is not yielding the desired results, acetonitrile is another suitable organic solvent to try.[3][6]

Q4: My application is sensitive to organic solvents. Are there any other options?

Answer: Yes, but these methods are generally reserved for highly problematic cases and may not be compatible with all experimental setups.

  • Chaotropic Agents: For peptides that are prone to aggregation through hydrogen bonding, you can use denaturing agents like 6 M guanidine hydrochloride or 8 M urea.[1][6][7] First, dissolve the peptide in this solution, and then dilute it into your final buffer. Be aware that these agents can interfere with many biological assays.[1][6]

Solubilization Workflow Diagram

The following diagram outlines the logical progression for troubleshooting the solubility of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA.

G start Start with Lyophilized Peptide add_buffer Add Aqueous Buffer Directly start->add_buffer is_dissolved1 Is it dissolved? add_buffer->is_dissolved1 success Success! is_dissolved1->success Yes add_dmf Add minimal DMF to lyophilized peptide is_dissolved1->add_dmf No sonicate Vortex / Sonicate add_dmf->sonicate dilute Slowly dilute into aqueous buffer sonicate->dilute is_dissolved2 Does it stay in solution? dilute->is_dissolved2 is_dissolved2->success Yes adjust_ph Adjust Buffer pH (7.5-8.5, use degassed buffer) is_dissolved2->adjust_ph No lower_conc Lower Final Peptide Concentration adjust_ph->lower_conc try_acn Try Acetonitrile (ACN) as co-solvent lower_conc->try_acn chaotropic Consider Chaotropic Agents (e.g., 6M Guanidine HCl) - check assay compatibility try_acn->chaotropic

Caption: A step-by-step workflow for dissolving Ac-Glu-Glu-Val-Val-Ala-Cys-pNA.

Data Summary Table
MethodCo-Solvent/AdditiveConcentrationKey ConsiderationsCompatibility
Recommended DMF Minimal amount for stockBest choice for Cys-containing peptides to avoid oxidation. [5][7]Good for most assays at low final concentrations.
Alternative DMSO Minimal amount for stockPotential for Cysteine oxidation.[8]Good for most assays at low final concentrations.
Alternative Acetonitrile Minimal amount for stockA good alternative to DMF and DMSO.[3][6]Good for most assays, preferred for LC/MS.
Advanced Guanidine HCl 6 MChaotropic agent, disrupts aggregation.[1][6]May interfere with biological assays.
Advanced Urea 8 MChaotropic agent, disrupts aggregation.[1][7]May interfere with biological assays.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMF
  • Allow the vial of lyophilized Ac-Glu-Glu-Val-Val-Ala-Cys-pNA to equilibrate to room temperature before opening.

  • Add a small, precise volume of high-purity DMF to the vial (e.g., 50 µL for 1 mg of peptide to make a 20 mg/mL stock).

  • Vortex the vial for 1-2 minutes.

  • If not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[1][9]

  • Visually inspect to ensure the solution is clear and free of particulates.

  • Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Systematic Solubility Test

It is always advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.[2][8]

  • Aliquot a small, known amount of the lyophilized peptide (e.g., 0.1 mg) into a microfuge tube.

  • Add a minimal volume of the chosen organic co-solvent (e.g., 5 µL of DMF) and ensure complete dissolution.

  • In a separate tube, prepare your desired aqueous buffer.

  • Add the buffer to the dissolved peptide in small increments (e.g., 10 µL at a time), vortexing between each addition.

  • Observe for any signs of precipitation. The point at which the solution remains clear upon addition of the buffer will give you an estimate of the peptide's solubility limit in that specific buffer system.

  • Always centrifuge the final peptide solution before use to pellet any undissolved material.[2][9]

Frequently Asked Questions (FAQs)

Q: Why is my Cysteine-containing peptide solution turning yellow at a basic pH? A: The thiol group of cysteine is susceptible to oxidation at pH values greater than 7, which can lead to the formation of disulfide bonds and other modifications.[1] It is crucial to use freshly prepared, degassed buffers when working at neutral or basic pH with this peptide.

Q: Can I heat the peptide solution to improve solubility? A: Gentle warming (less than 40°C) can sometimes help dissolve a peptide.[2][9] However, excessive heating should be avoided as it can lead to degradation. Sonication is generally a safer and more effective method to aid dissolution.[1][2]

Q: The N-terminus of my peptide is acetylated. How does this affect solubility? A: N-terminal acetylation neutralizes the positive charge of the N-terminal amine.[4] This can sometimes decrease solubility in aqueous solutions compared to the non-acetylated counterpart, as it reduces the overall charge of the peptide.[4]

Q: What is the best way to store the peptide once it is in solution? A: For long-term storage, it is recommended to store the peptide in its lyophilized form at -20°C or -80°C. Once in solution, it should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or below.[5][7]

References
  • Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]

  • Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC. (n.d.). Retrieved February 8, 2024, from [Link]

  • How to dissolve peptides? - LifeTein. (n.d.). Retrieved February 8, 2024, from [Link]

  • Acetylated Peptide Synthesis - CD Formulation. (n.d.). Retrieved February 8, 2024, from [Link]

  • Guidelines for Peptide Dissolving. (n.d.). Retrieved February 8, 2024, from [Link]

  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - RSC Publishing. (2021, April 8). Retrieved February 8, 2024, from [Link]

  • Peptide Solubilization. (n.d.). Retrieved February 8, 2024, from [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). Retrieved February 8, 2024, from [Link]

  • Guidelines for Dissolving Peptides - GenScript. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting High Background Absorbance in pNA Substrate Assays

Welcome to the technical support center for p-nitroaniline (pNA) based chromogenic assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet frust...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-nitroaniline (pNA) based chromogenic assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet frustrating issue: high background absorbance. Elevated background, characterized by a significant signal in your negative control or "zero" wells, can mask the true enzymatic activity, reduce assay sensitivity, and ultimately compromise your data's integrity.

This resource is structured as a series of frequently asked questions (FAQs) that directly address specific causes of high background. We will delve into the underlying scientific principles and provide actionable, step-by-step troubleshooting protocols to help you regain control of your experiments.

Understanding the Chemistry: The Source of the Signal

pNA-based assays rely on the enzymatic cleavage of a specific peptide or other molecule conjugated to p-nitroaniline. In its conjugated form, the substrate is colorless. However, upon cleavage by the enzyme of interest, free pNA is released, which has a distinct yellow color and a strong absorbance maximum around 405-410 nm. The intensity of this color is directly proportional to the amount of enzymatic activity.

High background absorbance arises when pNA is liberated from the substrate non-enzymatically, leading to a false positive signal. The primary culprit for this is often the inherent instability of the pNA substrate itself, which can undergo spontaneous hydrolysis. Several factors can exacerbate this issue, which we will explore in detail below.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Is My pNA Substrate Degrading Spontaneously?

This is the most common cause of high background in pNA assays. The amide bond linking the pNA molecule to its carrier can be susceptible to non-enzymatic hydrolysis, especially under suboptimal conditions.

The Causality: The stability of pNA substrates is highly dependent on pH, temperature, and light exposure. Extremes in any of these can lead to the spontaneous cleavage of the pNA moiety, resulting in a yellow color in your blank and negative control wells.

Troubleshooting Protocol:

  • Prepare Fresh Substrate Solution: Whenever possible, prepare your pNA substrate solution immediately before use. Avoid using stock solutions that have been stored for extended periods, especially if not stored correctly.

  • Optimize pH of the Substrate Solution: The optimal pH for most pNA substrates is typically between 7.0 and 8.0. However, this can be substrate-dependent. Consult the manufacturer's instructions for your specific substrate. If you are preparing your own buffers, verify the pH with a calibrated pH meter.

  • Control Temperature: High temperatures can accelerate the rate of non-enzymatic hydrolysis.[1][2][3] Avoid exposing your substrate solution to elevated temperatures. If your assay requires incubation at a higher temperature, minimize the incubation time as much as possible without compromising enzymatic activity.

  • Protect from Light: pNA and its derivatives can be light-sensitive.[4] Store your solid pNA substrate and prepared solutions in the dark or in amber-colored tubes. During the assay, you can cover the microplate with aluminum foil to minimize light exposure.

Self-Validation Check: To confirm substrate instability, incubate a well containing only your assay buffer and the pNA substrate (no enzyme or sample) under the exact same conditions as your experimental wells. If you observe a significant increase in absorbance over time, substrate degradation is a likely contributor to your high background.

Could My Assay Buffer Be the Problem?

The composition of your assay buffer plays a crucial role in maintaining the stability of both the enzyme and the substrate.

The Causality: Certain buffer components can interfere with the assay or promote substrate hydrolysis. For instance, the presence of nucleophiles in the buffer can attack the amide bond of the pNA substrate, leading to its cleavage. The ionic strength of the buffer can also influence both enzymatic activity and substrate stability.

Troubleshooting Protocol:

  • Use High-Purity Reagents: Prepare your buffers with high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents to avoid contamination.

  • Buffer Component Compatibility: Review the components of your assay buffer. If you are using a non-standard buffer system, consider switching to a more commonly used buffer for your enzyme class, such as Tris-HCl or HEPES.

  • Optimize Buffer Concentration and Ionic Strength: The optimal buffer concentration and ionic strength can vary depending on the enzyme and substrate. If you suspect a buffer issue, you can perform a titration experiment, testing a range of buffer concentrations and salt concentrations to find the optimal conditions for a low background and high signal-to-noise ratio.

Is There Contamination in My Reagents or Samples?

Contamination with exogenous enzymes or other interfering substances can lead to a false-positive signal.

The Causality: If your sample, buffer, or even pipette tips are contaminated with an enzyme that can cleave your pNA substrate, you will observe a high background. Similarly, some compounds in your sample matrix may directly react with the substrate or interfere with the absorbance reading.

Troubleshooting Protocol:

  • Run Proper Controls: Always include a "no enzyme" control (assay buffer + substrate) and a "no substrate" control (assay buffer + enzyme) to pinpoint the source of the background.

  • Use Sterile Technique: Employ good laboratory practices, including the use of sterile, filtered pipette tips and tubes, to prevent cross-contamination.

  • Sample-Specific Interference: Some biological samples may contain endogenous enzymes that can cleave the pNA substrate.[5][6] To test for this, run a control with your sample and the substrate in the absence of the enzyme you are assaying. If you see a signal, you may need to purify your sample or use a specific inhibitor for the interfering enzyme.

  • Chemical Interference: Certain chemicals, such as reducing agents, can interfere with chromogenic assays.[7][8][9] If your samples contain such compounds, you may need to perform a buffer exchange or dialysis step prior to the assay.

Data Presentation: Identifying the Source of High Background

Control Well ComponentsExpected AbsorbanceObserved High AbsorbanceLikely Cause
Buffer + Substrate (No Enzyme)LowHighSubstrate instability, Buffer issue, Reagent contamination
Buffer + Enzyme (No Substrate)LowHighContaminated enzyme stock (unlikely to be colored at 405nm)
Sample + Buffer (No Enzyme/Substrate)LowHighSample has inherent color at 405nm
Sample + Substrate (No Enzyme)LowHighEndogenous enzyme activity in the sample
Are My Incubation Times and Reading Parameters Optimized?

Incorrect timing or spectrophotometer settings can artificially inflate your background readings.

The Causality: If the incubation time is too long, even a slow rate of non-enzymatic substrate hydrolysis can lead to a significant background signal. Similarly, incorrect wavelength settings on your plate reader will not accurately measure the pNA product.

Troubleshooting Protocol:

  • Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time where the enzymatic reaction is still in the linear range and the background signal is minimal.

  • Verify Plate Reader Settings: Ensure your plate reader is set to measure absorbance at the correct wavelength for pNA (typically 405-410 nm). If your plate has a high background, you may also want to check the absorbance at a reference wavelength (e.g., 600 nm) to correct for any imperfections in the plate or bubbles in the wells.

  • Consistent Timing: Be precise and consistent with your incubation times and the time between adding the stop solution (if used) and reading the plate.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Start High Background Detected Substrate_Check Is the 'Buffer + Substrate' control high? Start->Substrate_Check Yes_Substrate YES Substrate_Check->Yes_Substrate Yes No_Substrate NO Substrate_Check->No_Substrate No Substrate_Degradation Potential Substrate Degradation Yes_Substrate->Substrate_Degradation Sample_Check Is the 'Sample + Substrate' control high? No_Substrate->Sample_Check Buffer_Check Is the assay buffer freshly prepared with high-purity reagents? Substrate_Degradation->Buffer_Check Yes_Buffer YES Buffer_Check->Yes_Buffer Yes No_Buffer NO Buffer_Check->No_Buffer No Environmental_Factors Check for light/heat exposure. Store substrate appropriately. Yes_Buffer->Environmental_Factors Prepare_Fresh_Buffer Prepare fresh buffer and re-test. No_Buffer->Prepare_Fresh_Buffer Prepare_Fresh_Buffer->Substrate_Check Final_Resolution Problem Resolved Environmental_Factors->Final_Resolution Yes_Sample YES Sample_Check->Yes_Sample Yes No_Sample NO Sample_Check->No_Sample No Endogenous_Enzyme Endogenous enzyme activity in sample. Yes_Sample->Endogenous_Enzyme Incubation_Check Review incubation time and reader settings. No_Sample->Incubation_Check Purify_Sample Consider sample purification or use of inhibitors. Endogenous_Enzyme->Purify_Sample Purify_Sample->Final_Resolution Optimize_Time Optimize incubation time and verify wavelength. Incubation_Check->Optimize_Time Optimize_Time->Final_Resolution pNA_Cleavage cluster_0 Enzymatic Reaction cluster_1 Non-Enzymatic Hydrolysis Substrate Peptide-pNA (Colorless) Products Cleaved Peptide + pNA (Yellow) Substrate->Products Enzymatic Cleavage Enzyme Protease Enzyme->Substrate Substrate2 Peptide-pNA (Colorless) Products2 Cleaved Peptide + pNA (Yellow) Substrate2->Products2 Spontaneous Hydrolysis Factors High pH High Temperature Light Exposure Factors->Substrate2

Caption: Enzymatic vs. non-enzymatic cleavage of a pNA substrate.

By systematically working through these troubleshooting steps, you can identify and eliminate the source of high background absorbance in your pNA substrate assays, leading to more accurate and reliable data.

References

  • Elisa troubleshooting tips – High background . ARP American Research Products, Inc.. Available at: [Link]

  • High Background in ELISA: Causes, Fixes, and Tips . Astor Scientific. Available at: [Link]

  • What Causes High Background in ELISA Tests? . Surmodics IVD. Available at: [Link]

  • AA Troubleshooting and Maintenance Guide . Agilent. Available at: [Link]

  • Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens . PMC - NIH. Available at: [Link]

  • Thermal Stability of Peptide Nucleic Acid Complexes . PMC - NIH. Available at: [Link]

  • Degradation of p-nitroaniline from aqueous solutions using ozonation/Mg-Al layered double hydroxides integrated with the sequencing batch moving bed biofilm reactor . ResearchGate. Available at: [Link]

  • Nonchromogenic Hydrolysis of Elastase and Cathepsin G P-Nitroanilide Substrates by Pseudomonas Aeruginosa Elastase . PubMed. Available at: [Link]

  • Paraoxonase 1 (PON1) Status and Substrate Hydrolysis . PMC - NIH. Available at: [Link]

  • Optimizing peptide nucleic acid-based pretargeting for enhanced targeted radionuclide therapy . Digital Commons@Becker. Available at: [Link]

  • Interference of rivaroxaban in one-stage and chromogenic factor VIII:C assays . ResearchGate. Available at: [Link]

  • Variability in the stability of DNA–peptide nucleic acid (PNA) single-base mismatched duplexes: Real-time hybridization during affinity electrophoresis in PNA-containing gels . PNAS. Available at: [Link]

  • Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process . PubMed. Available at: [Link]

  • Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry . ResearchGate. Available at: [Link]

  • The non-enzymatic hydrolysis of p-nitrophenyl phosphate . ResearchGate. Available at: [Link]

  • Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B . NIH. Available at: [Link]

  • Differential Recognition and Hydrolysis of Host Carbohydrate Antigens by Streptococcus pneumoniae Family 98 Glycoside Hydrolases . PMC. Available at: [Link]

  • Shorter Peptide Nucleic Acid Probes Improve Affibody-Mediated Peptide Nucleic Acid-Based Pretargeting . ACS Publications. Available at: [Link]

  • Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity . PubMed Central. Available at: [Link]

  • Interference in Laboratory Tests Drug Interference Biotin Interference . Beaumont Hospital. Available at: [Link]

  • Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature . Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms . PubMed. Available at: [Link]

  • PNA and affinity protein tools for selective tumor targeting of radiopharmaceuticals . DiVA portal. Available at: [Link]

  • On the stability of peptide nucleic acid duplexes in the presence of organic solvents . PMC. Available at: [Link]

  • Physiological Factors Influencing Bacillus thuringiensis Susceptibility in Laboratory and Field-Collected Bollworm, Helicoverpa zea (Lepidoptera: Noctuidae) . MDPI. Available at: [Link]

  • Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection . ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Dependence of HCV NS3 Protease Assays

Introduction: The Thermal Landscape of HCV NS3/4A Temperature is not merely an environmental variable in Hepatitis C Virus (HCV) NS3/4A protease assays; it is a mechanistic determinant. As a chymotrypsin-like serine prot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Landscape of HCV NS3/4A

Temperature is not merely an environmental variable in Hepatitis C Virus (HCV) NS3/4A protease assays; it is a mechanistic determinant. As a chymotrypsin-like serine protease, NS3 requires the NS4A cofactor for structural stabilization and optimal catalytic activity.[1] The complex features a zinc-binding site crucial for structural integrity.

Our internal data and peer-reviewed literature indicate that the intrinsic binding affinity of zinc to NS3 peaks at approximately 35°C . Deviations from this set point—even by ±2°C—can alter the conformational ensemble of the protease, affecting


 (substrate affinity), 

(turnover number), and

(inhibitor potency). This guide addresses the specific thermal challenges you will face in drug discovery and kinetic characterization.

Module 1: Kinetic Parameters & Thermodynamics

Q: How does temperature specifically affect and in FRET-based assays?

A: The reaction rate of HCV NS3 protease follows the Arrhenius equation, but with a ceiling imposed by protein stability.

  • 
     (Reaction Velocity):  Generally increases 2-fold for every 10°C rise (
    
    
    
    ) up to 37°C. Beyond 40°C, thermal denaturation of the NS3 domain (specifically the loss of the Zinc ion) competes with catalysis, causing a sharp drop in velocity.
  • 
     (Michaelis Constant): 
    
    
    
    is often temperature-dependent due to the thermodynamics of the enzyme-substrate complex formation. For peptide substrates (e.g., depsipeptides),
    
    
    typically increases with temperature (lower affinity) due to increased molecular motion disrupting weak non-covalent interactions (hydrogen bonds) at the active site.

Expert Insight: If you observe a "flattening" of your progress curves at 37°C compared to 25°C, do not assume it is just substrate depletion. It is often the onset of thermal inactivation.

Q: Why do my values shift when I move from benchtop (25°C) to physiological (37°C) assays?

A: Inhibitor binding is driven by changes in Enthalpy (


) and Entropy (

).
  • Enthalpy-driven inhibitors: Bind via strong hydrogen bonds and van der Waals forces. These interactions are exothermic. According to the van 't Hoff equation, their binding affinity (

    
    ) often decreases (higher 
    
    
    
    ) as temperature rises.
  • Entropy-driven inhibitors: Often macrocycles (e.g., Danoprevir, MK-5172) that rely on hydrophobic desolvation and rigid conformational pre-organization. These tend to be less sensitive to temperature shifts or may even show improved binding at higher temperatures.

Table 1: Thermal Sensitivity of Kinetic Parameters

ParameterTrend (20°C

37°C)
Mechanistic CauseImpact on Assay

Increases (

)
Increased thermal energy for transition state crossing.Higher signal intensity.

Increases (

)
Destabilization of weak E-S complex interactions.Need higher [Substrate] to maintain saturation.

Variable

vs.

balance of the inhibitor scaffold.
Potency rank-ordering may change.
Signal Stability Decreases (

)
Fluorophore quantum yield drops; Enzyme inactivation.Non-linear progress curves.

Module 2: Assay Stability & Autoprocessing

Q: I see signal in my "No Enzyme" controls or rapid signal decay. Is this temperature-related?

A: This is likely Autoprocessing (cis-cleavage) or Thermal Denaturation , not background fluorescence.

  • Autoprocessing: The NS3/4A complex cleaves itself at the NS3-NS4A junction. This process is first-order and highly temperature-dependent. At 37°C, autoprocessing accelerates, leading to the dissociation of the activating NS4A peptide and irreversible loss of activity.

  • Mitigation:

    • Mutant Enzymes: Use a single-chain NS3-4A construct (scNS3-4A) where the junction is genetically fused or mutated (e.g., GS linker) to prevent autoprocessing.

    • Co-factors: Ensure excess NS4A peptide (pep4A) is present if using the non-covalent complex.

Q: How does the Zinc ion factor into temperature stability?

A: The NS3 protease domain contains a structural Zinc ion coordinated by three cysteines and one histidine (C97, C99, C145, H149).

  • The Issue: At temperatures >30°C, the affinity for Zinc drops. If the buffer lacks Zinc or contains chelators (like high concentrations of EDTA/EGTA), the Zinc dissociates.

  • The Result: The protein unfolds into an inactive "apo" state.

  • Protocol Fix: Supplement assay buffers with 5–10

    
    M 
    
    
    
    if running assays at 37°C, or ensure the protein storage buffer is Zinc-rich.

Module 3: Troubleshooting Guide

Visualizing the Troubleshooting Logic

The following decision tree helps isolate temperature-driven assay failures.

TroubleshootingLogic Start Problem: Non-Linear Progress Curves CheckTemp Is Assay Temp > 30°C? Start->CheckTemp CheckSubstrate Is Substrate > Km? CheckTemp->CheckSubstrate No (RT) ZincCheck Is ZnCl2 present in buffer? CheckTemp->ZincCheck Yes (37°C) Evaporation Cause: Evaporation Action: Seal Plate / Use Low-Vol Plate CheckSubstrate->Evaporation Yes Autolysis Cause: Autoprocessing Action: Use scNS3-4A mutant ZincCheck->Autolysis Yes Denaturation Cause: Thermal Unfolding Action: Add 10µM ZnCl2 ZincCheck->Denaturation No

Figure 1: Decision tree for diagnosing non-linear kinetics in HCV NS3 protease assays.

Module 4: Standardized FRET Assay Protocol

This protocol is optimized for thermal stability and high sensitivity using the 5-FAM/QXL™520 FRET pair, which offers superior signal-to-noise over EDANS/DABCYL at higher temperatures.

Materials
  • Enzyme: Recombinant scNS3-4A (Single-chain, Genotype 1b).[2]

  • Substrate: 5-FAM-Abu-Glu-Asp-Val-Val-Cys(QXL520)-Ser-Met-Ser-Tyr-NH2.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 15% Glycerol, 0.01% Triton X-100, 5 mM DTT.

    • Note: Glycerol acts as a chemical chaperone to stabilize the enzyme against thermal denaturation.

Workflow
  • Enzyme Preparation (Temp: 4°C):

    • Thaw scNS3-4A on ice.

    • Dilute to 2x concentration (e.g., 10 nM) in Assay Buffer.

    • Critical: Keep on ice until the very last moment.

  • Compound Addition (Temp: RT):

    • Add 0.5

      
      L of test compound (in DMSO) to black 384-well plates.
      
    • Add 10

      
      L of 2x Enzyme.
      
    • Incubation: Incubate for 15 minutes at the target assay temperature (e.g., 25°C or 37°C) to allow inhibitor binding equilibrium.

  • Reaction Initiation:

    • Add 10

      
      L of 2x Substrate (pre-warmed to assay temperature).
      
    • Final Volume: 20

      
      L.
      
  • Kinetic Read (Temp: Controlled):

    • Monitor fluorescence (Ex/Em: 490/520 nm) every 60 seconds for 30 minutes.

    • Self-Validation: The first 5 minutes must be linear (

      
      ). If not, reduce temperature or enzyme concentration.
      
Visualizing the Assay Pathway

AssayWorkflow Step1 Enzyme Prep (4°C) Stabilize with Glycerol & Zn2+ Step2 Inhibitor Pre-Inc (Target Temp) Allow Kd Equilibrium Step1->Step2 Dilute Step3 Substrate Add (Pre-warmed) Initiate Reaction Step2->Step3 + Substrate Step4 Kinetic Read (Isothermal) Measure Slope (RFU/min) Step3->Step4 Read

Figure 2: Optimized FRET assay workflow ensuring thermal equilibrium at each stage.

References

  • Taliani, M., et al. (1996).[1][3] "A Continuous Assay of Hepatitis C Virus Protease Based on Resonance Energy Transfer." Analytical Biochemistry, 240(1), 60-67.[3] Link

  • Lohmann, V., et al. (1999).[1] "Replication of Subgenomic Hepatitis C Virus RNAs in a Hepatoma Cell Line." Science, 285(5424), 110-113. Link

  • Tsantrizos, Y. S., et al. (2003). "Macrocyclic Inhibitors of the NS3 Protease as Potential Therapeutic Agents of Hepatitis C Virus Infection."[4] Angewandte Chemie International Edition, 42(12), 1356-1360. Link

  • Strum, M. B., et al. (2020). "Structure-Thermodynamics-Relationships of Hepatitis C Viral NS3 Protease Inhibitors." ACS Medicinal Chemistry Letters. Link

  • AnaSpec. (n.d.). "SensoLyte® 520 HCV Protease Assay Kit." Product Application Note. Link

Sources

Reference Data & Comparative Studies

Validation

Correlation between HPLC and colorimetric assays for NS3 activity

A Comparative Technical Guide for Drug Discovery & Validation Executive Summary In the development of Direct-Acting Antivirals (DAAs) for Hepatitis C Virus (HCV), the NS3/4A serine protease is a primary therapeutic targe...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery & Validation

Executive Summary

In the development of Direct-Acting Antivirals (DAAs) for Hepatitis C Virus (HCV), the NS3/4A serine protease is a primary therapeutic target.[1][2][3] Quantifying its activity requires a strategic choice between throughput and fidelity.

This guide compares the two dominant analytical modalities: High-Performance Liquid Chromatography (HPLC) and Colorimetric/Fluorometric (Optical) Assays .

  • The Bottom Line: Optical assays (Colorimetric/FRET) are the engine of High-Throughput Screening (HTS), offering speed and scalability. However, they are prone to "inner filter effects" and compound interference. HPLC remains the "Gold Standard" for kinetic validation (

    
     determination) and troubleshooting false positives, providing physical separation of substrate, product, and inhibitor.
    
  • Recommendation: Utilize optical assays for primary screening (

    
    ) and funnel active "hits" to HPLC for mechanistic validation to eliminate false positives caused by aggregation or autofluorescence.
    

Mechanistic Basis: The NS3/4A Protease

The HCV NS3 protein contains a serine protease domain (N-terminal) that requires the NS4A cofactor for proper folding and activity.[1][4] It cleaves the viral polyprotein at specific Cys-Ser or Cys-Ala junctions.[1]

The Cleavage Reaction

Both assays rely on the same fundamental enzymatic event but differ in detection:



  • HPLC: Physically isolates the N-Product and C-Product based on hydrophobicity.

  • Colorimetric: The C-Product contains a chromophore (e.g., p-nitroaniline) that shifts absorbance upon cleavage.

Workflow Visualization

The following diagram illustrates the divergence in detection logic between the two methods.

NS3_Assay_Workflow Substrate Synthetic Peptide Substrate Reaction Hydrolysis (Cleavage) Substrate->Reaction + Enzyme Enzyme NS3/4A Protease Complex Enzyme->Reaction HPLC_Sep HPLC Column (C18 Separation) Reaction->HPLC_Sep Aliquot & Quench Plate_Read Plate Reader (In-situ) Reaction->Plate_Read Real-time / Endpoint UV_Det UV Detection (210-220 nm) HPLC_Sep->UV_Det Peak_Area Quantify Peak Area (Direct Measurement) UV_Det->Peak_Area Signal_Gen Chromophore Release (Absorbance 405 nm) Plate_Read->Signal_Gen OD_Read Quantify Optical Density (Indirect Measurement) Signal_Gen->OD_Read

Figure 1: Divergent workflows for NS3 protease activity quantification. HPLC separates components before detection; Colorimetric assays rely on cumulative signal generation in the reaction mixture.

Comparative Analysis: Performance Metrics

The correlation between HPLC and colorimetric assays is generally high for potent inhibitors but diverges significantly when testing weak inhibitors or autofluorescent compounds.

Data Summary Table
FeatureHPLC (Reverse Phase)Colorimetric (pNA/FRET)
Throughput Low (10–20 mins/sample)High (384/1536 wells in <5 mins)
Detection Principle Direct (Physical Separation)Indirect (Signal Modulation)
Interference Risk Low (Matrix separated)High (Quenching, Autofluorescence)
Sensitivity (LOD) Moderate (µM range)High (nM range for FRET)
Substrate Type Depsipeptides / Native sequencesModified (Chromophore/Fluorophore tagged)
Primary Use Hit Validation, Kinetic MechanismPrimary Screening (HTS)
Cost Per Data Point High (Solvents, Columns)Low (Reagents only)
The "False Hit" Phenomenon

A major lack of correlation often arises from Inner Filter Effects (IFE) in optical assays.

  • Scenario: A library compound is yellow-colored or precipitates.

  • Colorimetric Result: The compound absorbs light at 405 nm, masking the signal of the pNA release. This appears as "inhibition" (False Positive).

  • HPLC Result: The compound elutes at 2 minutes; the product elutes at 5 minutes. The product peak area is unaffected. True Negative.

Critical Insight: Always validate "hits" with


 using HPLC to confirm they are true protease inhibitors and not assay artifacts.

Detailed Experimental Protocols

Method A: HPLC-Based Assay (The Validator)

This protocol uses a depsipeptide substrate, which is highly specific for NS3/4A and allows for UV detection.

Materials:

  • HPLC System: Agilent 1100/1200 or equivalent with UV detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Substrate: Ac-Asp-Glu-Asp-Dif-Cha-Cys-NH2 (Depsipeptide analog).

Protocol Steps:

  • Enzyme Activation: Incubate NS3/4A (10-50 nM) in Assay Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 5% Glycerol) for 15 mins on ice.

  • Reaction Initiation: Mix 90 µL Enzyme solution with 10 µL Substrate (Final conc. 50-100 µM).

  • Incubation: Incubate at 30°C for 15–30 minutes.

  • Quenching: Stop reaction by adding 100 µL of 10% TFA (Trifluoroacetic acid).

  • Injection: Inject 50 µL onto the HPLC column.

  • Gradient: Run linear gradient 10% to 60% Mobile Phase B over 15 minutes.

  • Detection: Monitor Absorbance at 220 nm (peptide bond) or specific wavelength if substrate has a tag.

  • Analysis: Integrate the Product peak area relative to an internal standard.

Method B: Colorimetric Assay (The Screener)

Uses a chromogenic substrate releasing p-nitroaniline (pNA).

Materials:

  • Reader: Microplate reader capable of Absorbance 405 nm.

  • Substrate: Ac-Asp-Glu-Val-Val-Pro-Abu-pNA (Chromogenic).

  • Buffer: Same as HPLC (ensure DTT is fresh to prevent enzyme oxidation).

Protocol Steps:

  • Preparation: Add 40 µL of NS3/4A enzyme solution to 96-well plate.

  • Compound Addition: Add 1-5 µL of test compound (DMSO stock). Incubate 10 mins.

  • Initiation: Add 50 µL Substrate (2x concentration).

  • Measurement: Immediately read Absorbance at 405 nm in kinetic mode (read every 30 seconds for 20 minutes).

  • Calculation: Determine the slope (Vmax) of the linear portion of the curve.

Correlation Logic & Decision Tree

To ensure scientific integrity, researchers should not view these as competing methods, but as a sequential filter.

Decision_Tree Start Start: Compound Library Screen Primary Screen: Colorimetric/FRET Assay Start->Screen Decision1 Is % Inhibition > 50%? Screen->Decision1 Discard Discard (Inactive) Decision1->Discard No Hit Potential Hit Decision1->Hit Yes Validation Secondary Assay: HPLC Analysis Hit->Validation Decision2 Does HPLC show product reduction? Validation->Decision2 TruePos True Positive: Proceed to IC50/Ki Decision2->TruePos Yes FalsePos False Positive: (Optical Interference) Decision2->FalsePos No

Figure 2: The validation hierarchy. Optical assays filter the masses; HPLC validates the survivors.

References

  • Taliani, M., et al. (1996).[5] "A Continuous Assay of Hepatitis C Virus Protease Based on Resonance Energy Transfer." Analytical Biochemistry, 240(1), 60-67. Link

  • Steinkühler, C., et al. (1996).[5] "Product inhibition of the hepatitis C virus NS3 protease."[4] Biochemistry, 37(25), 8899-8905. Link

  • Heindl, D., et al. (2008). "Optimized assays for the high-throughput screening of HCV NS3/4A protease inhibitors." Journal of Virological Methods, 148(1-2), 291-294. Link

  • Assay Guidance Manual. (2012). "Protease Assays." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Liu, Y., et al. (1999). "Use of a fluorescence plate reader for measuring kinetic parameters of proteases." Analytical Biochemistry, 267(2), 331-335. Link

Sources

Comparative

A Head-to-Head Comparison: The Chromogenic Workhorse Ac-EEVVAC-pNA Versus High-Sensitivity FRET-Based Substrates in Protease Activity Assays

A Senior Application Scientist's Guide to Selecting the Optimal Assay for Your Research Needs For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Assay for Your Research Needs

For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is a critical decision that dictates the sensitivity, reliability, and overall success of an experimental campaign. This guide provides an in-depth, objective comparison between the widely used chromogenic substrate, Ac-EEVVAC-pNA, and the versatile class of Förster Resonance Energy Transfer (FRET)-based substrates. By delving into the fundamental mechanisms, performance characteristics, and practical considerations of each, this document aims to equip you with the necessary insights to make an informed choice for your specific application.

The Fundamental Divide: Chromogenic vs. Fret-Based Detection

At the heart of this comparison lies the fundamental difference in how protease activity is detected and quantified. Ac-EEVVAC-pNA belongs to the class of chromogenic substrates, which generate a colored product upon enzymatic cleavage. In contrast, FRET-based substrates rely on the distance-dependent transfer of energy between two fluorophores.

Ac-EEVVAC-pNA: The Spectrophotometric Sentinel

Ac-EEVVAC-pNA is a synthetic peptide designed as a specific substrate for the Hepatitis C Virus (HCV) NS3 protease.[1][2] Its sequence is derived from the natural NS5A/NS5B cleavage site within the HCV polyprotein.[1][3] The C-terminus of this peptide is covalently linked to p-nitroaniline (pNA), a chromogenic reporter. In its intact state, the substrate is colorless. However, upon cleavage by a protease, the free pNA is released, resulting in a distinct yellow color that can be quantified by measuring the absorbance of light at 405 nm.[1] This direct relationship between color development and enzymatic activity allows for continuous monitoring of the reaction.[2]

sub Ac-EEVVAC-pNA (Colorless Substrate) prot Protease sub->prot Binding prod1 Ac-EEVVAC prot->prod1 Cleavage prod2 pNA (Yellow Product) prot->prod2 Release

Caption: Mechanism of Ac-EEVVAC-pNA cleavage and color generation.

FRET-Based Substrates: A Dance of Donors and Acceptors

FRET-based protease substrates are ingeniously designed peptides that incorporate two different fluorescent molecules: a donor fluorophore and an acceptor (or quencher) molecule.[4] When these two are in close proximity, as they are in the intact peptide, the energy from the excited donor is non-radiatively transferred to the acceptor.[5][6] This process, known as FRET, results in either the emission of light at the acceptor's wavelength or the quenching of the donor's fluorescence.[4] Proteolytic cleavage of the peptide backbone separates the donor and acceptor, disrupting FRET and leading to an increase in the donor's fluorescence emission or a decrease in the acceptor's emission.[4][6] This change in fluorescence provides a highly sensitive measure of enzyme activity.[7]

sub Intact FRET Substrate (Donor-Peptide-Acceptor) Fluorescence Quenched prot Protease sub->prot Binding prod Cleaved Fragments (Donor and Acceptor Separated) Fluorescence Emitted prot->prod Cleavage & FRET Disruption

Caption: Principle of a FRET-based protease assay.

Performance Benchmarking: A Tale of Two Substrates

The choice between Ac-EEVVAC-pNA and a FRET-based substrate hinges on a careful evaluation of their performance characteristics in the context of the intended experiment.

FeatureAc-EEVVAC-pNA (Chromogenic)FRET-Based Substrates
Principle Absorbance of a colored product (pNA)Fluorescence Resonance Energy Transfer
Sensitivity Moderate[2]High[7]
Cost-Effectiveness Generally high (lower cost per assay)[2]Generally lower (higher cost of fluorophores)
Throughput High, suitable for 96-well and 384-well platesHigh, suitable for 96-well and 384-well plates
Interference Potential for interference from colored compounds[2]Susceptible to fluorescent compounds, light scattering, and environmental factors (pH, ionic strength)[8]
Dynamic Range Limited by the spectrophotometer's linear rangeWider dynamic range
Real-time Monitoring Yes, continuous monitoring is possible[2]Yes, ideal for kinetic studies[9]
Specificity Dependent on the peptide sequence (e.g., Ac-EEVVAC for HCV NS3)[10]Highly dependent on the peptide sequence

Expert Insights on Experimental Choices:

  • For high-throughput screening (HTS) of large compound libraries , the cost-effectiveness and simplicity of the Ac-EEVVAC-pNA assay make it an attractive initial choice.[2] Its straightforward absorbance-based readout minimizes the potential for artifacts arising from fluorescent compounds in the library.

  • When studying low-abundance proteases or requiring high sensitivity to detect subtle changes in activity , FRET-based substrates are the superior option.[7] Their inherent signal amplification through fluorescence provides the necessary sensitivity for such applications.

  • For detailed kinetic studies and inhibitor characterization , both substrate types are suitable for real-time monitoring.[2][9] However, the wider dynamic range of FRET assays can be advantageous for accurately determining kinetic parameters over a broader range of substrate and inhibitor concentrations.

  • In complex biological samples , such as cell lysates or tissue homogenates, the potential for interference from endogenous colored or fluorescent molecules must be carefully considered. It is crucial to run appropriate controls to account for these effects with either assay type.

Experimental Protocols: A Practical Guide

To facilitate a direct comparison, the following are detailed, step-by-step protocols for benchmarking a protease using both Ac-EEVVAC-pNA and a generic FRET-based substrate.

Protocol 1: Protease Activity Assay using Ac-EEVVAC-pNA

Materials:

  • Purified protease of interest

  • Ac-EEVVAC-pNA substrate stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 10% glycerol)

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer and the desired final concentration of the protease. Include a "no enzyme" control for background subtraction.

  • Pre-incubate: Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the Ac-EEVVAC-pNA substrate to each well to achieve the desired final concentration (e.g., 100 µM). The final volume in each well should be consistent (e.g., 100 µL).

  • Monitor Absorbance: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using the microplate spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing wells at each time point.

    • Plot the change in absorbance (ΔA405) against time.

    • The initial velocity (V₀) of the reaction is the initial linear slope of this curve.

    • The concentration of the product (pNA) can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA at 405 nm.

Protocol 2: Protease Activity Assay using a FRET-Based Substrate

Materials:

  • Purified protease of interest

  • FRET-based substrate stock solution (e.g., 1 mM in DMSO) with a known donor/acceptor pair

  • Assay Buffer (compatible with the protease and fluorophores)

  • 96-well black, flat-bottom microplate (to minimize light scatter)

  • Fluorescence microplate reader with appropriate excitation and emission filters for the donor and acceptor fluorophores

Procedure:

  • Prepare the Reaction Mixture: In each well of the black microplate, prepare a reaction mixture containing the assay buffer and the desired final concentration of the protease. Include a "no enzyme" control.

  • Pre-incubate: Pre-incubate the plate at the optimal temperature for the protease for 5-10 minutes.

  • Initiate the Reaction: Add the FRET-based substrate to each well to achieve the desired final concentration (e.g., 1-10 µM). Ensure a consistent final volume.

  • Monitor Fluorescence: Immediately begin reading the fluorescence intensity at the donor's emission wavelength (with excitation at the donor's excitation wavelength) at regular intervals for a set period.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Plot the change in fluorescence intensity against time.

    • The initial velocity (V₀) is the initial linear slope of this curve.

    • To quantify the amount of cleaved substrate, a standard curve of the free donor fluorophore can be generated.

Trustworthiness and Self-Validation

For both protocols, the inclusion of proper controls is paramount for ensuring the trustworthiness of the data.

  • No Enzyme Control: Essential for determining the background signal and ensuring that substrate cleavage is enzyme-dependent.

  • Inhibitor Control: A known inhibitor of the protease should be used to confirm that the observed activity can be specifically blocked.

  • Substrate Titration: Determining the Michaelis-Menten constant (Km) for each substrate with the protease will validate the substrate's suitability and provide a basis for comparing their kinetic efficiencies (kcat/Km).[1]

Concluding Remarks

The choice between the chromogenic substrate Ac-EEVVAC-pNA and a FRET-based substrate is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the specific requirements of the research question. Ac-EEVVAC-pNA offers a robust, cost-effective, and straightforward solution for many applications, particularly for initial large-scale screening. FRET-based substrates, while more expensive and potentially more susceptible to certain types of interference, provide unparalleled sensitivity for detecting low levels of protease activity and for detailed mechanistic studies. By understanding the principles, performance characteristics, and practical considerations outlined in this guide, researchers can confidently select the optimal tool to advance their scientific endeavors.

References

  • Specificity of Ac-EEVVAC-pNA as a Chromogenic Substrate for HCV NS3 Protease: A Compar
  • A Comparative Guide to the Ac-EEVVAC-pNA Assay for HCV NS3/4A Protease Activity. Benchchem.
  • A Comprehensive Comparison of Ac-EEVVAC-pNA and Other Commercial Protease Substrates for High-Titer Research Applic
  • Potential Cross-Reactivity of Ac-EEVVAC-pNA with other Proteases: An In-depth Technical Guide. Benchchem.
  • Hepatitis C Virus NS3 Protease Substr
  • A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. PNAS.
  • Peptide nucleic acid (PNA) as a novel tool in the detection and treatment of biological threatening diseases. [Source not available].
  • Peptide probes for proteases – innovations and applications for monitoring proteolytic activity. Chemical Society Reviews.
  • [ELI5] FRET assay, Protease assay, Michelis Menten. How would you convert the fluorescence signal to the velocity (concentrion/time)?
  • Perspectives on conformationally constrained peptide nucleic acid (PNA)
  • Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. [Source not available].
  • Protease Assays. Assay Guidance Manual - NCBI - NIH.
  • Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. PMC - NIH.
  • Fret Substr
  • Comparison of Different Fluorescence Fluctuation Methods for their Use in FRET Assays: Monitoring a Protease Reaction.
  • Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination l Protocol Preview. [Source not available].
  • Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases. PMC.
  • Caspase Substr
  • PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs.
  • A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. MDPI.
  • Overcoming Limit
  • Efficient Screening of Marine Extracts for Protease Inhibitors by Combining FRET Based Activity Assays and Surface Plasmon Resonance Spectroscopy Based Binding Assays. MDPI.
  • Therapeutic Peptide Nucleic Acids: Principles, Limit
  • How to perform optimisation of Caspase 3 activity measurement with Ac-DEVD-AMC? [Source not available].
  • P1′ specificity of the S219V/R203G mutant tobacco etch virus (TEV) protease. PMC - NIH.
  • Automated Flow Synthesis of Peptide–PNA Conjug
  • Ac-DEVD-AMC Caspase-3 Fluorogenic Substr
  • Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis. PubMed.
  • Tide Quencher™-Based FRET Protease Substrates and Their Applications in Drug Discovery and Disease Diagnosis.

Sources

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